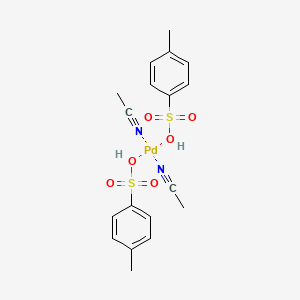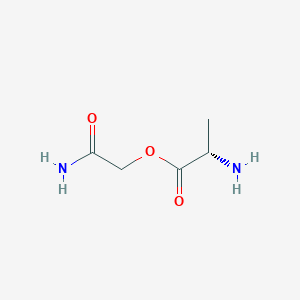![molecular formula C8H11N B13789835 8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane CAS No. 74450-44-5](/img/structure/B13789835.png)
8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is a complex organic compound with a unique tetracyclic structure. It is characterized by its rigid, cage-like framework, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule, replacing existing atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) exerts its effects involves its interaction with molecular targets. The rigid structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI)
- Tetracyclo[4.3.0.02,5.07,9]nonane : Lacks the nitrogen atom, resulting in different chemical properties.
- Azabicyclo[3.2.1]octane : A simpler structure with fewer rings, leading to different reactivity and applications .
Uniqueness
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is unique due to its nitrogen-containing tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propiedades
Número CAS |
74450-44-5 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
8-azatetracyclo[4.3.0.02,5.07,9]nonane |
InChI |
InChI=1S/C8H11N/c1-2-4-3(1)5-6(4)8-7(5)9-8/h3-9H,1-2H2 |
Clave InChI |
CQQRXOMTYFROPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C3C2C4C3N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)

![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)








